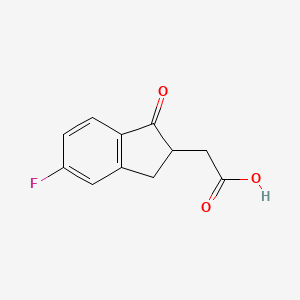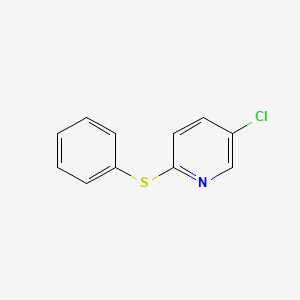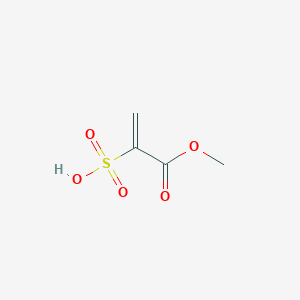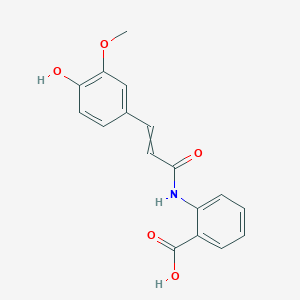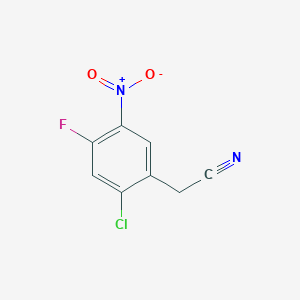
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H4ClFN2O2 It is a derivative of benzyl cyanide, where the benzene ring is substituted with chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-fluorotoluene to introduce the nitro group. This is followed by the conversion of the methyl group to a cyanide group through a series of reactions, including oxidation and substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The cyanide group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzyl cyanides.
Reduction: 2-Chloro-4-fluoro-5-nitrobenzylamine.
Oxidation: 2-Chloro-4-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanide group can also participate in nucleophilic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-nitrobenzoic acid
- 2-Chloro-4-fluoro-5-nitrobenzotrichloride
- 2-Chloro-4-fluoro-5-nitrobenzylamine
Uniqueness
2-(2-Chloro-4-fluoro-5-nitrophenyl)acetonitrile is unique due to the presence of both electron-withdrawing groups (nitro, cyanide) and halogens (chlorine, fluorine) on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C8H4ClFN2O2 |
|---|---|
Molecular Weight |
214.58 g/mol |
IUPAC Name |
2-(2-chloro-4-fluoro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4ClFN2O2/c9-6-4-7(10)8(12(13)14)3-5(6)1-2-11/h3-4H,1H2 |
InChI Key |
QSDIEVBWVLFTPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 4-[5-methyl-2-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-nitroanilino]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B8507118.png)
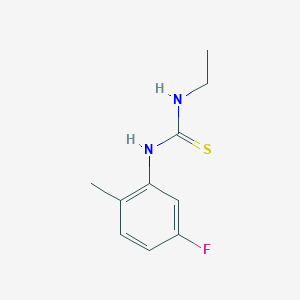
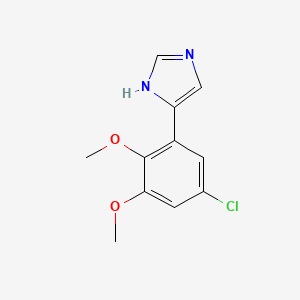
![(6-Fluoro-1-iodo-imidazo[1,5-a]pyridin-3-yl)-methanol](/img/structure/B8507141.png)
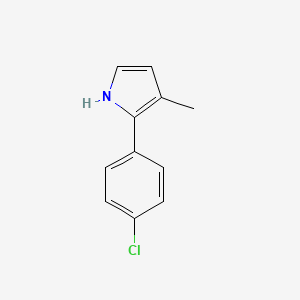
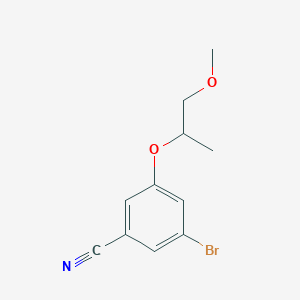

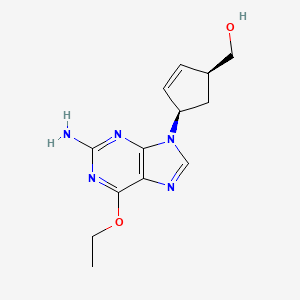
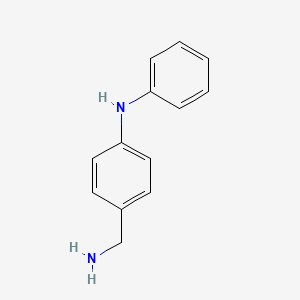
![Benzobicyclo[2.2.1]heptadiene](/img/structure/B8507191.png)
